3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Diabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, including the mentioned compound, was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were found to inhibit Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and demonstrated significant insulinotropic activities, making them promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Application in Prostate Cancer Treatment
The compound is structurally related to a class of molecules evaluated for the treatment of advanced prostate cancer. Specifically, modifications of the triazolopyridazine moiety, similar to the one in the compound , have led to the development of clinical candidates like AZD3514, which are being tested for their efficacy in castrate-resistant prostate cancer (Bradbury et al., 2013).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Compounds with a similar structure have been synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration, indicating potential use in treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anti-Inflammatory and Analgesic Activities
Some derivatives of triazolo-pyridazines, closely related to the compound, have shown promising anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications in managing pain and inflammation (Puthiyapurayil, Poojary, & Buridipad, 2014).
Mechanism of Action
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition occurs through the compound binding to the active site of PI3Kδ, preventing it from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) . This inhibition disrupts the PI3K/AKT signaling pathway, leading to changes in cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting PI3Kδ, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The inhibition of PI3Kδ by this compound can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-29-15-5-4-14(20)12-16(15)30(27,28)25-10-8-24(9-11-25)18-7-6-17-21-22-19(13-2-3-13)26(17)23-18/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOVXKTEWHFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.